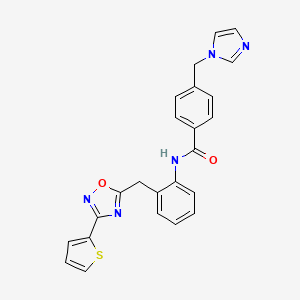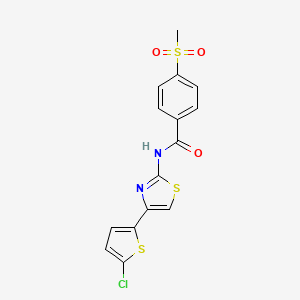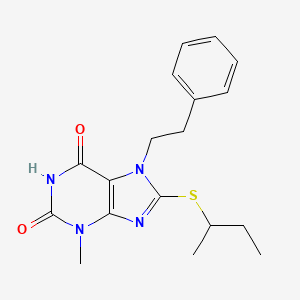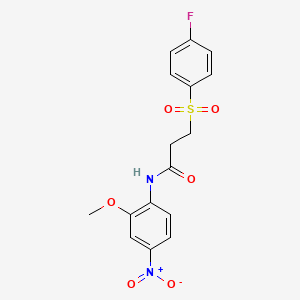
N-(4-amino-2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-amino-2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C20H19FN4O3S and its molecular weight is 414.46. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Compounds containing the imidazole ring, which is structurally similar to the pyrimidine ring in the given compound, have been shown to exhibit antitumor properties . The presence of a substituted benzylthio group, as in the compound , could potentially interact with various cancer cell lines, offering a pathway for the development of new antitumor agents.
Antibacterial and Antifungal Applications
The thioether linkage found in the compound is known to contribute to antibacterial and antifungal activities. This is due to the ability of sulfur-containing compounds to interfere with the proper functioning of bacterial and fungal cell components .
Antiviral Properties
The pyrimidine core of the compound is a key feature in several antiviral drugs. Modifications to this core, such as the addition of a fluorobenzylthio group, could lead to the development of novel antiviral agents with improved efficacy against various viral infections .
Enzyme Inhibition
The structural complexity of the compound suggests potential for enzyme inhibition. By mimicking the transition state of enzyme substrates, compounds like this can serve as competitive inhibitors, which is a valuable trait in drug design for diseases where enzyme activity needs to be controlled .
Anti-inflammatory and Analgesic Effects
The benzamide moiety in the compound is associated with anti-inflammatory and analgesic effects. This could be explored for the development of new pain relief medications, especially for chronic inflammatory conditions .
Antioxidant Potential
The electron-donating amino group and the electron-withdrawing fluorine atom present in the compound might contribute to its antioxidant properties. Such compounds can neutralize free radicals, which are implicated in various diseases and aging processes .
Antidiabetic Activity
Compounds with a pyrimidine scaffold have been investigated for their potential antidiabetic effects. The specific configuration of substituents in the compound could be studied for its ability to modulate blood glucose levels .
Neuroprotective Applications
The compound’s structure suggests potential neuroprotective properties, possibly through the modulation of neurotransmitter systems or protection against neurotoxic agents. This could be significant in the treatment of neurodegenerative diseases .
Eigenschaften
IUPAC Name |
N-[4-amino-2-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c1-2-28-15-9-5-13(6-10-15)18(26)23-16-17(22)24-20(25-19(16)27)29-11-12-3-7-14(21)8-4-12/h3-10H,2,11H2,1H3,(H,23,26)(H3,22,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDNOYCPGZKKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B2990825.png)
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(2-methoxy-5-methylphenyl)oxamide](/img/structure/B2990826.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2990827.png)
![5-Cyclopropyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2990828.png)


![3-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2990834.png)
![1-(2-methoxyphenyl)-4-[4-(1H-1,2,4-triazol-1-ylmethyl)benzoyl]piperazine](/img/structure/B2990835.png)




![3-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2990844.png)
![(4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2990845.png)